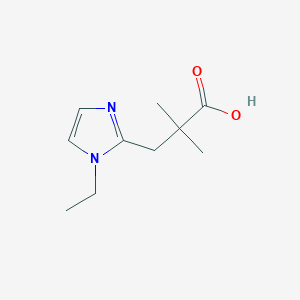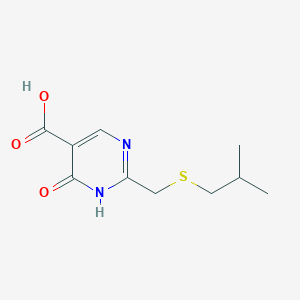
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid, typically involves the formation of the imidazole ring through various methods. One common method is the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Industrial Production Methods
Industrial production of imidazole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of copper(II) catalysts in the Mannich base technique has been shown to be effective in synthesizing imidazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce alkyl or aryl groups onto the ring .
Aplicaciones Científicas De Investigación
3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and catalysts
Mecanismo De Acción
The mechanism of action of 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(1-Ethyl-1h-imidazol-2-yl)-2,2-dimethylpropanoic acid include other imidazole derivatives such as:
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Benzyl-1H-imidazol-2-yl)methanol .
Uniqueness
What sets this compound apart from other imidazole derivatives is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness can make it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H16N2O2 |
|---|---|
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
3-(1-ethylimidazol-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-4-12-6-5-11-8(12)7-10(2,3)9(13)14/h5-6H,4,7H2,1-3H3,(H,13,14) |
Clave InChI |
IMHGUALWUCGCOI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CN=C1CC(C)(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)



![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)

![2-[(Benzyloxy)methyl]azetidine,trifluoroaceticacid](/img/structure/B13538277.png)



